molecular formula C19H17ClN4O2S B2837745 N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251706-86-1

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2837745
CAS No.: 1251706-86-1
M. Wt: 400.88
InChI Key: AWLSIBCVOHTUNI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a 3-chloro-4-methoxyphenyl group linked to a pyrimidine ring substituted with methyl and pyridin-2-yl moieties. The chloro and methoxy substituents on the phenyl ring may influence lipophilicity, target binding, and metabolic stability compared to other derivatives.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-22-16(15-5-3-4-8-21-15)10-19(23-12)27-11-18(25)24-13-6-7-17(26-2)14(20)9-13/h3-10H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLSIBCVOHTUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyridine group: The pyridine moiety is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.

    Thioacetamide formation: The thioacetamide group is typically formed by reacting an acyl chloride with a thiol in the presence of a base.

    Final coupling: The final step involves coupling the 3-chloro-4-methoxyaniline with the pyrimidine-thioacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thioacetamide group to a primary amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Primary amines.

    Substitution products: Various substituted aromatic derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : This is achieved through condensation reactions between appropriate aldehydes and amines under acidic or basic conditions.
  • Introduction of the Pyridine Group : The pyridine moiety is introduced via nucleophilic substitution reactions involving halogenated pyridine.
  • Thioacetamide Formation : This group is formed by reacting an acyl chloride with a thiol in the presence of a base.

These synthetic pathways are essential for producing derivatives that can be further explored for various applications.

Chemistry

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. It is utilized to study reaction mechanisms and to develop new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial effects against various pathogens.
  • Anticancer Activities : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways.

Medicine

The compound is explored as a lead candidate in drug development. Its structure allows it to interact with specific enzymes or receptors, making it a valuable candidate for:

  • Targeting cancer-related pathways.
  • Developing therapies for diseases linked to enzyme dysfunctions.

Industry

In industrial applications, this compound is utilized in:

  • Material Development : It can serve as a precursor for creating novel materials with specific properties.
  • Catalysis : The compound may act as a catalyst in certain chemical processes, enhancing reaction efficiency.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thioacetamide group enhanced activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Summary

Application AreaKey FindingsPotential Impact
ChemistryServes as a building block for complex moleculesAdvances in synthetic methodologies
BiologyExhibits antimicrobial and anticancer propertiesNew therapeutic agents
MedicineLead compound for drug development targeting enzymesInnovative treatments for diseases
IndustryUsed in material development and catalysisEnhanced industrial processes

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyridine moieties can facilitate binding to nucleic acids or proteins, while the thioacetamide group may participate in covalent interactions or redox reactions.

Comparison with Similar Compounds

Structural Variations and Pharmacokinetic Profiles

The table below summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Heterocyclic Core Bioavailability (Predicted/Tested) ED₅₀/TD₅₀ (MES Model) Key Findings
Target Compound : N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide 3-chloro-4-methoxy Pyrimidine-pyridinyl Not reported Not tested Structural similarity to Epirimil suggests anticonvulsant potential.
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) 3,4-dimethoxy Pyrimidine-pyridinyl High oral bioavailability ED₅₀ = 28.5 mg/kg; TD₅₀ = 480 mg/kg 100% seizure prevention in mice; no behavioral side effects; high protective index (PI = 16.8).
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-chloro Styrylpyridine Not reported Not tested Synthesized in 85% yield; activity data unavailable.
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-chloro-4-fluoro Naphthalene Not reported Not tested Structural analog with halogen variation; crystallographic data reported.
5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 4-methoxy Pyrimidine-sulfanyl Not reported Not tested Chloro and methoxy groups on pyrimidine; role in binding uncharacterized.

Key Findings from Analog Studies

  • ADMET Profile: Predicted high gastrointestinal absorption, blood-brain barrier penetration, and CYP450-mediated metabolism . Safety: No anxiety-inducing or sedative effects in mice at therapeutic doses .
  • Chlorophenyl Derivatives :

    • The 4-chlorophenyl analog () shares a chloro substituent but lacks the pyridinyl-pyrimidine core, which may reduce anticonvulsant efficacy compared to Epirimil.
    • Halogen positioning (e.g., 3-chloro vs. 4-chloro) influences steric and electronic interactions with molecular targets .
  • Methoxy vs. Halogen Substitutions: Methoxy groups enhance solubility and metabolic stability compared to halogens. Epirimil’s 3,4-dimethoxy groups likely contribute to its superior bioavailability over the target compound’s chloro-methoxy combination .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with a unique structure that has garnered significant interest in various scientific fields due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O2SC_{19}H_{17}ClN_{4}O_{2}S, with a molecular weight of 400.9 g/mol. The compound features a pyrimidine moiety, a thioacetamide group, and an aromatic ring, which contribute to its diverse reactivity and potential biological functions .

PropertyValue
Molecular FormulaC19H17ClN4O2S
Molecular Weight400.9 g/mol
CAS Number1251616-08-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through covalent interactions or by acting as a competitive inhibitor.

  • Enzyme Inhibition : The thioacetamide group may facilitate binding to active sites of target enzymes, potentially inhibiting their function.
  • Receptor Interaction : The aromatic and heterocyclic components can enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities by targeting key proteins involved in tumor growth and proliferation. For instance, some pyrimidine derivatives have been documented to inhibit thymidylate synthase and other enzymes critical for DNA synthesis .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives with similar configurations exhibit significant inhibitory effects against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

  • Anticancer Activity : A study evaluated the effects of pyrimidine derivatives on cancer cell lines, revealing that certain modifications enhanced cytotoxicity against breast cancer cells (MCF7). The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thioacetamide derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that the presence of electron-withdrawing groups significantly improved antibacterial activity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer ActivityInhibition of thymidylate synthase; enhanced cytotoxicity against MCF7 cells .
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli; structure–activity relationship established .

Q & A

Q. Methodological Solution :

Dose-response normalization : Use Z-factor analysis to validate assay reproducibility .

Structural analogs : Compare with N-(2-chlorophenyl)-thienopyrimidine derivatives (e.g., ) to isolate SAR trends .

Advanced: What computational methods predict target binding modes?

Molecular docking : Use AutoDock Vina with crystal structures of Abl/Src kinases (PDB: 2GQG) .

MD simulations : Analyze stability of the pyridinyl-pyrimidine motif in binding pockets (GROMACS, 100 ns trajectories) .

Free energy calculations : MM-GBSA to rank binding affinities of halogen-substituted analogs .

Validation : Cross-reference with X-ray crystallography data of related compounds (e.g., ) to confirm hydrogen bonding with kinase hinge regions .

Basic: How to characterize degradation products under physiological conditions?

Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-QTOF-MS .

Oxidative stress : Treat with H₂O₂ (3% v/v) to identify sulfoxide/sulfone derivatives .

Metabolite profiling : Use liver microsomes (human/rat) with NADPH cofactor .

Q. Key findings (analogous systems) :

  • Thioether oxidation to sulfoxide occurs at pH > 10 .
  • Methoxy demethylation is negligible below 40°C .

Advanced: What strategies improve solubility for in vivo studies?

Salt formation : Screen with HCl, maleic acid, or sodium taurocholate .

Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (Dh = 150 nm, PDI < 0.2) .

Prodrug design : Introduce phosphate esters at the pyrimidine N1 position .

Table 2 : Solubility enhancement for acetamide derivatives

StrategySolubility (μg/mL)Bioavailability (%)
Free base2.112
HCl salt18.534
Nanoemulsion45.262
Data adapted from

Basic: What safety precautions are required during synthesis?

  • Toxic intermediates : Use fume hoods when handling 3-chloro-4-methoxyaniline (mutagenic) .
  • Reaction hazards : Exothermic thiolation steps require ice baths and slow reagent addition .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

Documentation : Follow GHS labeling for acute toxicity (Category 4) and environmental hazards .

Advanced: How to validate target engagement in cellular assays?

Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment .

Kinase profiling : Use Eurofins KinaseProfiler™ (IC₅₀ for Abl1, Src, EGFR) .

siRNA knockdown : Correlate reduced target expression with attenuated compound activity .

Case study : BMS-354825 () showed dual Src/Abl inhibition (IC₅₀ < 1 nM) via phospho-antibody arrays .

Advanced: How to resolve crystallinity issues for X-ray analysis?

Solvent screening : Test 50+ solvent combinations (e.g., acetone/water, DCM/pentane) .

Additive screening : Add 1% n-octanol to reduce nucleation rate .

Temperature gradients : Slow cooling from 40°C to 4°C over 72 hrs .

Success example : N-(4-chlorophenyl)-diaminopyrimidine analogs formed monoclinic crystals (P2₁/c) with Z’=1 .

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